

Enobosarm Solution Stability Technical Support Center

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Compound of Interest

Compound Name: *AR ligand-33*

Cat. No.: *B15620210*

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This technical support center provides guidance for researchers, scientists, and drug development professionals on common stability issues encountered with Enobosarm (also known as Ostarine or MK-2866) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Enobosarm?

A1: As a crystalline solid, Enobosarm is stable for at least two years when stored at -20°C.^[1] For solutions, it is recommended to prepare them fresh for use. Aqueous solutions, in particular, should not be stored for more than one day.^[1]

Q2: In which solvents is Enobosarm soluble?

A2: Enobosarm is soluble in organic solvents such as ethanol (approximately 25 mg/mL), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) (approximately 15 mg/mL).^[1] It is sparingly soluble in aqueous buffers.^[1] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve Enobosarm in ethanol and then dilute with the aqueous buffer of choice.^[1]

Q3: What are the known degradation pathways for Enobosarm?

A3: The primary degradation pathways for Enobosarm appear to be oxidation and hydrolysis.^{[2][3]} Potential degradation products include mono-hydroxylated species and N-oxide forms,

which are indicative of oxidative degradation.[2] Phase II conjugates, such as glucuronides, are metabolites observed in vivo but can also be a consideration in certain biological assay systems.[2][4]

Q4: How can I monitor the stability of my Enobosarm solution?

A4: The stability of an Enobosarm solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] These methods can separate the intact Enobosarm from its degradation products and allow for quantification of the parent compound over time.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Precipitate forms in my aqueous buffer solution.	The concentration of Enobosarm exceeds its solubility limit in the aqueous buffer.	Prepare a fresh solution by first dissolving Enobosarm in a minimal amount of ethanol or DMSO and then diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
I observe a loss of potency or unexpected results in my experiments.	The Enobosarm in your stock solution may have degraded over time.	Prepare fresh stock solutions from solid Enobosarm. If using older stock solutions, verify the concentration and purity using a validated analytical method like HPLC.
My solution has changed color.	This could be a sign of degradation, possibly due to oxidation or photodegradation.	Discard the solution and prepare a fresh one. Protect solutions from light and consider purging with an inert gas like nitrogen or argon to minimize oxidation. ^[1]
I see extra peaks in my HPLC or LC-MS analysis.	These are likely degradation products.	Perform a forced degradation study to tentatively identify the degradation products. This can help in understanding the stability limitations of your solution under your specific experimental conditions.

Quantitative Stability Data

The following tables provide illustrative data on Enobosarm stability under various conditions. Note that this data is based on general principles of drug stability and is intended for guidance. Actual stability will depend on the specific experimental conditions.

Table 1: Illustrative pH-Dependent Stability of Enobosarm in Aqueous Solution at 25°C

pH	Buffer System	% Enobosarm Remaining after 24 hours
3.0	0.1 M HCl	85%
5.0	0.1 M Acetate Buffer	95%
7.4	0.1 M Phosphate Buffer	90%
9.0	0.1 M Borate Buffer	75%

Table 2: Illustrative Temperature-Dependent Stability of Enobosarm in Ethanol at pH 7.4

Temperature	% Enobosarm Remaining after 7 days
-20°C	>99%
4°C	98%
25°C (Room Temperature)	92%
40°C	80%

Experimental Protocols

Protocol 1: Forced Degradation Study of Enobosarm

Objective: To investigate the degradation of Enobosarm under stress conditions to identify potential degradation products and pathways.

Methodology:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Enobosarm in ethanol.
- Stress Conditions:
 - Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
- Photodegradation: Expose 1 mL of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.^{[5][6]} A control sample should be wrapped in aluminum foil to protect it from light.
- Analysis: Analyze all samples and a non-degraded control using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method for Enobosarm

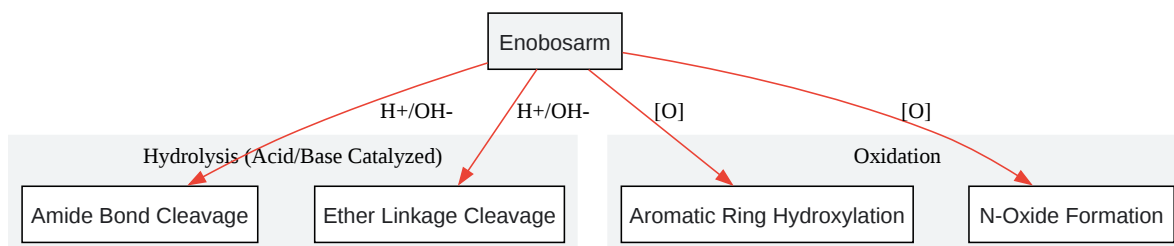
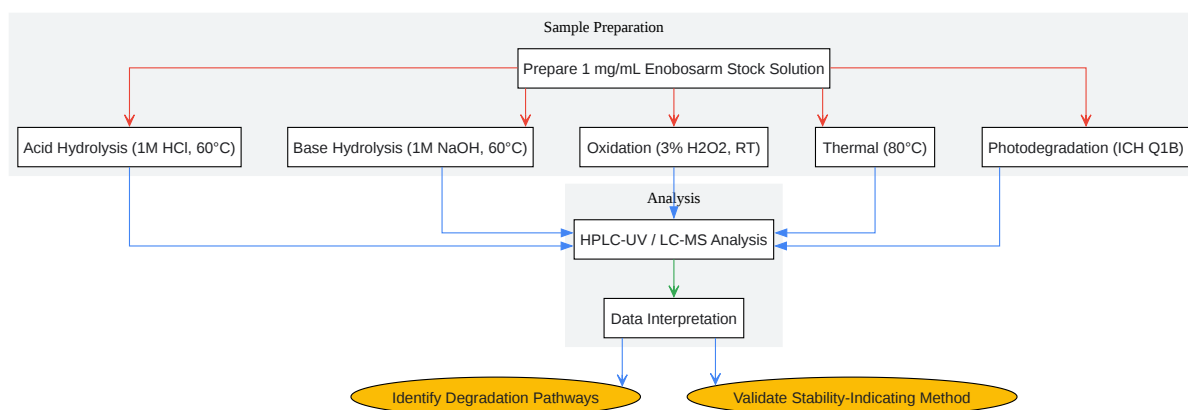
Objective: To quantify Enobosarm and separate it from its degradation products.

Methodology:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
 - Start with 30% acetonitrile and increase to 90% over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 271 nm.^[1]
- Injection Volume: 10 µL.
- Column Temperature: 30°C.

- Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8]

Visualizations



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